Pyrrolidin-1-yl(thiophen-3-yl)methanone
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Overview
Description
Pyrrolidin-1-yl(thiophen-3-yl)methanone: is a chemical compound that features a pyrrolidine ring attached to a thiophene ring via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-1-yl(thiophen-3-yl)methanone typically involves the reaction of pyrrolidine with thiophene-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-1-yl(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrrolidin-1-yl(thiophen-3-yl)methanol.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Pyrrolidin-1-yl(thiophen-3-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers or electronic devices. Its ability to undergo various chemical modifications allows for the creation of materials with specific desired properties .
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(thiophen-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure and exhibit similar chemical properties.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring and can undergo similar chemical reactions.
Uniqueness: Pyrrolidin-1-yl(thiophen-3-yl)methanone is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
pyrrolidin-1-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(8-3-6-12-7-8)10-4-1-2-5-10/h3,6-7H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTMLBYTVOPWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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